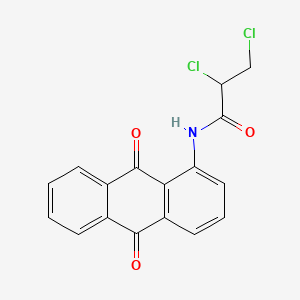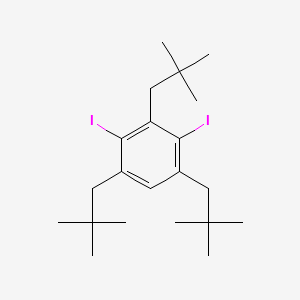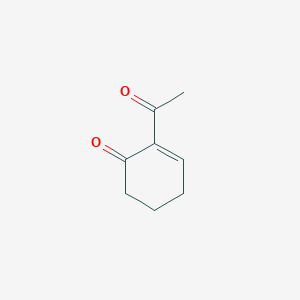![molecular formula C12H22ClNS B13947515 (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13947515.png)
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol is a synthetic organic compound with a unique spirocyclic structure. This compound features a spiro[4.5]decane core, which is a bicyclic system where two rings share a single atom. The presence of a chloroethyl group and a methanethiol moiety adds to its chemical diversity, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[4.5]decane core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.
Introduction of the Azaspiro Moiety: The azaspiro moiety is introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated precursor.
Addition of the Chloroethyl Group: The chloroethyl group is added through an alkylation reaction using 2-chloroethanol and a suitable base.
Incorporation of the Methanethiol Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.
Substitution: Various nucleophiles (amines, thiols); typically carried out in polar aprotic solvents like dimethylformamide at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl-substituted derivatives
Substitution: Amino or thiol-substituted derivatives
Wissenschaftliche Forschungsanwendungen
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. The methanethiol group can undergo redox reactions, influencing cellular redox balance and signaling pathways. These interactions can result in various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(2-Bromoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol: Similar structure with a bromoethyl group instead of a chloroethyl group.
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)ethanethiol: Similar structure with an ethanethiol group instead of a methanethiol group.
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanesulfonic acid: Similar structure with a methanesulfonic acid group instead of a methanethiol group.
Uniqueness
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development in multiple fields.
Eigenschaften
Molekularformel |
C12H22ClNS |
|---|---|
Molekulargewicht |
247.83 g/mol |
IUPAC-Name |
[2-(2-chloroethyl)-2-azaspiro[4.5]decan-8-yl]methanethiol |
InChI |
InChI=1S/C12H22ClNS/c13-6-8-14-7-5-12(10-14)3-1-11(9-15)2-4-12/h11,15H,1-10H2 |
InChI-Schlüssel |
VYBNKZQMVGYFNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1CS)CCN(C2)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13947448.png)
![3,7-Diazatricyclo[5.2.0.02,4]nonane](/img/structure/B13947450.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}-2-chloroethan-1-one](/img/structure/B13947452.png)

![(2R)-2-[(Cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B13947478.png)


